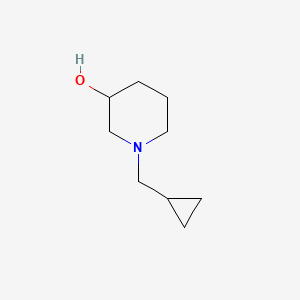
1-Cyclopropylmethyl-piperidin-3-ol
Vue d'ensemble
Description
1-Cyclopropylmethyl-piperidin-3-ol is a useful research compound. Its molecular formula is C9H17NO and its molecular weight is 155.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-Cyclopropylmethyl-piperidin-3-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a cyclopropylmethyl group and a hydroxyl group. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Research indicates that compounds with similar structures often exhibit activity against the following targets:
- Opioid Receptors : Compounds like this compound may act on μ-opioid receptors (MOR) and κ-opioid receptors (KOR), influencing pain modulation and analgesic effects .
- Kinase Inhibition : The compound may also exhibit kinase inhibitory properties, which are crucial in cancer therapy as they can disrupt signaling pathways involved in cell proliferation .
Pharmacological Profiles
The pharmacological profiles of similar piperidine derivatives suggest that modifications in the cyclopropyl group can enhance selectivity and potency against specific biological targets.
| Compound | Target | Activity | IC50 (nM) |
|---|---|---|---|
| This compound | MOR | Antagonist | TBD |
| Similar Piperidine Derivative | KOR | Antagonist | 1.11 |
| Other Piperidine Analog | Kinase | Inhibitor | 51 |
Case Studies
Several studies have investigated the biological activity of piperidine derivatives, including this compound:
- Opioid Receptor Studies : A study assessing various piperidine analogs showed that modifications significantly altered binding affinities to opioid receptors, suggesting that this compound could be optimized for improved efficacy .
- Antitumor Activity : Research on structurally related compounds indicated that certain piperidine derivatives demonstrated antiproliferative activity in cancer cell lines, supporting the potential for this compound in cancer treatment .
- In Vivo Studies : Animal model studies are essential for evaluating the therapeutic potential of new compounds. Preliminary data on piperidine derivatives indicate promising results in pain management and tumor reduction, warranting further investigation into this specific compound's effects.
Propriétés
IUPAC Name |
1-(cyclopropylmethyl)piperidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-2-1-5-10(7-9)6-8-3-4-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJYPMXYTIMWTAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















